Ethyl 1-(1-oxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-{1-oxo-2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}piperidine-4-carboxylate is a complex organic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties . The unique structure of this compound, which includes a triazoloquinoxaline core fused with a piperidine ring, contributes to its wide range of applications in medicinal chemistry.
Preparation Methods
The synthesis of ethyl 1-{1-oxo-2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}piperidine-4-carboxylate typically involves multiple steps. One common method includes the aromatic nucleophilic substitution of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol . The reaction conditions often involve the use of anhydrous potassium carbonate in dimethylformamide (DMF) as a solvent, with the mixture being stirred overnight and then poured onto ice-water to precipitate the product .
Chemical Reactions Analysis
Ethyl 1-{1-oxo-2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Ethyl 1-{1-oxo-2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}piperidine-4-carboxylate has several scientific research applications:
Antiviral and Antimicrobial: It has shown promising antiviral activity in plaque-reduction assays and antimicrobial activity against various pathogenic organisms.
Molecular Docking Studies: It has been used in molecular docking studies to explore its binding affinity towards various biological targets, such as VEGFR-2 kinase.
Mechanism of Action
The mechanism of action of ethyl 1-{1-oxo-2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}piperidine-4-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit VEGFR-2 kinase, which plays a crucial role in cancer angiogenesis . By blocking this pathway, the compound can suppress tumor growth and proliferation. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Ethyl 1-{1-oxo-2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}piperidine-4-carboxylate can be compared with other triazoloquinoxaline derivatives, such as:
4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine: This compound is a precursor in the synthesis of various triazoloquinoxaline derivatives.
Pyrimido-quinoxaline: Another derivative with potential antiviral and antimicrobial activities.
Fluoroquinolone antibiotics: These compounds contain a piperazine moiety similar to the piperidine ring in ethyl 1-{1-oxo-2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}piperidine-4-carboxylate and exhibit broad-spectrum antibacterial activity.
The uniqueness of ethyl 1-{1-oxo-2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}piperidine-4-carboxylate lies in its combined triazoloquinoxaline and piperidine structure, which enhances its biological activity and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H19N5O3 |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
ethyl 1-(1-oxo-2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate |
InChI |
InChI=1S/C17H19N5O3/c1-2-25-16(23)11-7-9-21(10-8-11)14-15-19-20-17(24)22(15)13-6-4-3-5-12(13)18-14/h3-6,11H,2,7-10H2,1H3,(H,20,24) |
InChI Key |
NXDVOZCANBMKSU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC3=CC=CC=C3N4C2=NNC4=O |
Origin of Product |
United States |
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